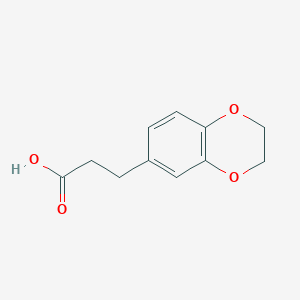

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid” is a chemical compound that has been studied for its antibacterial properties . It is synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis

The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS .Applications De Recherche Scientifique

Antibacterial Agents and Enzyme Inhibitors

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Compounds containing the 2,3-Dihydro-1,4-benzodioxin-6-yl group have been synthesized as potent antibacterial agents and moderate enzyme inhibitors .

Methods of Application or Experimental Procedures

The research involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3. This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .

Results or Outcomes

The synthesized derivatives were screened for antibacterial potential and inhibitory activity against the lipoxygenase enzyme .

Optoelectronic Applications

Specific Scientific Field

Materials Science and Optoelectronics

Summary of the Application

A new organic nonlinear optical (NLO) material, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized for optoelectronic applications .

Methods of Application or Experimental Procedures

The material was synthesized by reflux method and single crystals were grown by slow evaporation technique .

Results or Outcomes

The title compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave (CW) regime . The overall results suggested that the studied CDA molecule could be a potential NLO material for frequency generator, optical limiters, and optical switching applications .

Antiviral, Antibacterial, Antimigraine, and Antidiuretic Medications

Summary of the Application

Compounds containing the 2,3-Dihydro-1,4-benzodioxin-6-yl group are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .

Results or Outcomes

Anti-inflammatory and Anti-hypertensive Agents

Summary of the Application

More than 30 drugs incorporating this functional moiety with optimum therapeutic effect are in use today, including anti-inflammatory and anti-hypertensive agents . Molecules bearing this moiety also help in prolonged lowering blood pressure .

Results or Outcomes

Organic Synthesis Reactions and Catalysts

Specific Scientific Field

Organic Chemistry

Summary of the Application

Compounds containing the 2,3-Dihydro-1,4-benzodioxin-6-yl group can be used in organic synthesis reactions to produce dendrimers . They can also serve as ligands for catalysts of asymmetrical reactions .

Results or Outcomes

Anti-Hepatotoxic, Anti-Helmintic, Anti-Arthritic, and Antioxidant Agents

Summary of the Application

Benzodioxane and its derivatives, including compounds with the 2,3-Dihydro-1,4-benzodioxin-6-yl group, have been identified as anti-hepatotoxic , anti-helmintic, anti-arthritic, and antioxidant agents .

Propriétés

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1,3,7H,2,4-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAJUMPCPQRKKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424484 |

Source

|

| Record name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

CAS RN |

14939-92-5 |

Source

|

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14939-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)